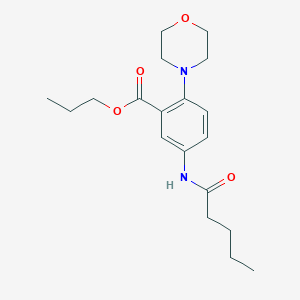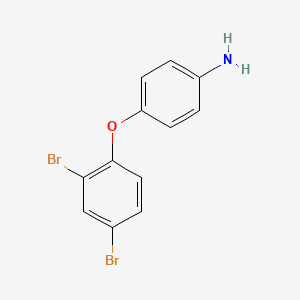![molecular formula C16H18N2O4S B15153025 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B15153025.png)
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core with a sulfamoylphenyl ethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Sulfamoylphenyl Ethylamine Intermediate: This step involves the reaction of 4-sulfamoylphenyl ethylamine with formaldehyde under acidic conditions to form the intermediate.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid exerts its effects involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid: Known for its enzyme inhibitory properties.
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzenesulfonamide: Similar structure but with a sulfonamide group, also used as an enzyme inhibitor.
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzamide: Contains an amide group, used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase with high specificity makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H18N2O4S/c17-23(21,22)15-7-3-12(4-8-15)9-10-18-11-13-1-5-14(6-2-13)16(19)20/h1-8,18H,9-11H2,(H,19,20)(H2,17,21,22) |
Clé InChI |
KGJASOWGEILRNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15152947.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B15152960.png)

![Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B15152976.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)
![Propyl 5-{[(3-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153012.png)


![2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15153038.png)
